

The Environmental Fate and Persistence of Pigment Red 5: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment red 5*

Cat. No.: *B1583872*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Red 5 (C.I. 12490) is a monoazo naphthalene pigment widely used in various industrial and commercial applications, including printing inks, paints, plastics, and cosmetics. Its chemical structure, characterized by a substituted naphthalene ring system linked to a phenyl group via an azo bond, contributes to its vibrant color and stability. However, this stability also raises concerns about its environmental persistence and potential for long-term ecological impact. This technical guide provides a comprehensive overview of the current state of knowledge regarding the environmental fate and persistence of **Pigment Red 5**, including its physicochemical properties, and expected biotic and abiotic degradation pathways. Due to a notable lack of specific experimental data for **Pigment Red 5** in publicly accessible literature, this guide also details standardized experimental protocols for assessing the environmental fate of sparingly soluble pigments and discusses the analytical methods required for their detection and quantification in environmental matrices.

Physicochemical Properties of Pigment Red 5

A thorough understanding of the physicochemical properties of **Pigment Red 5** is fundamental to predicting its environmental behavior. Key properties are summarized in Table 1. Its very low water solubility and negligible vapor pressure indicate that it will not readily partition into the aqueous phase or the atmosphere. Instead, it is expected to predominantly reside in soil and sediment if released into the environment.

Property	Value	Reference
Chemical Name	N-(5-chloro-2,4-dimethoxyphenyl)-4-[[2-methoxy-5-[(diethylamino)sulfonyl]phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide	[1]
CAS Number	6410-41-9	[1]
Molecular Formula	C ₃₀ H ₃₁ ClN ₄ O ₇ S	[1]
Molecular Weight	627.11 g/mol	[1]
Water Solubility	7.8 µg/L at 23°C	[1]
Vapor Pressure	0 Pa at 25°C	[1]
logP (Octanol-Water Partition Coefficient)	1.22 at 23°C	[1]
Melting Point	306 °C	[1]

Environmental Fate and Persistence

Regulatory assessments have highlighted **Pigment Red 5** as a substance of concern due to its expected persistence and potential for bioaccumulation. A screening assessment conducted by Canadian authorities concluded that **Pigment Red 5** is persistent, bioaccumulative, and inherently toxic to aquatic organisms. However, it is crucial to note that these conclusions were largely based on modeling and categorization rather than direct experimental data.

Biodegradation

Specific studies on the biodegradation of **Pigment Red 5** are not readily available in the scientific literature. However, based on the general behavior of azo dyes, some predictions can be made. The azo bond (-N=N-) is known to be susceptible to reductive cleavage under anaerobic conditions, a process often mediated by microorganisms. This reductive cleavage would break the molecule into aromatic amines, which may be more amenable to subsequent aerobic degradation.

The overall biodegradability of **Pigment Red 5** is expected to be low due to its poor water solubility, which limits its bioavailability to microorganisms.

Photodegradation

The chromophore of **Pigment Red 5**, which is responsible for its color, can absorb light in the visible and ultraviolet regions of the spectrum. This absorption of light energy can potentially lead to photodegradation. The degradation of azo dyes through photolysis can occur via several mechanisms, including the generation of reactive oxygen species that attack the dye molecule. However, the rate and extent of photodegradation in the environment will depend on various factors such as light intensity, the presence of photosensitizers, and the environmental matrix (water, soil, or sediment).

Abiotic Degradation

Other abiotic degradation processes, such as hydrolysis, are not expected to be significant for **Pigment Red 5** due to the stability of its chemical structure under typical environmental pH conditions.

Experimental Protocols for Assessing Environmental Fate

To address the data gaps for **Pigment Red 5**, standardized experimental protocols should be employed. The following sections detail the methodologies for key experiments.

Ready Biodegradability (OECD 301)

The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals in an aerobic aqueous medium.^{[2][3][4][5][6]} Given the low solubility of **Pigment Red 5**, the most appropriate methods from this series would be the CO₂ Evolution Test (OECD 301B) or the Manometric Respirometry Test (OECD 301F).^{[2][6]}

Experimental Protocol for OECD 301B (CO₂ Evolution Test):

- **Test Substance Preparation:** A known concentration of **Pigment Red 5**, typically as a fine powder, is added to a mineral medium. Due to its low solubility, a carrier solvent is not recommended; instead, the pigment should be dispersed as thoroughly as possible.

- Inoculum: The test is inoculated with a mixed population of microorganisms, usually from the effluent of a domestic wastewater treatment plant.
- Test System: The test is conducted in sealed vessels equipped with a mechanism to trap the evolved carbon dioxide (CO₂), such as a solution of barium hydroxide or a molecular sieve.
- Incubation: The vessels are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.
- Analysis: The amount of CO₂ produced is measured periodically and is used to calculate the percentage of biodegradation relative to the theoretical maximum CO₂ production (ThCO₂).
- Pass Criteria: A substance is considered readily biodegradable if it reaches a biodegradation level of >60% ThCO₂ within a 10-day window during the 28-day test period.

Phototransformation in Water (OECD 316)

The OECD 316 guideline is used to determine the rate of direct photolysis of chemicals in water.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocol for OECD 316:

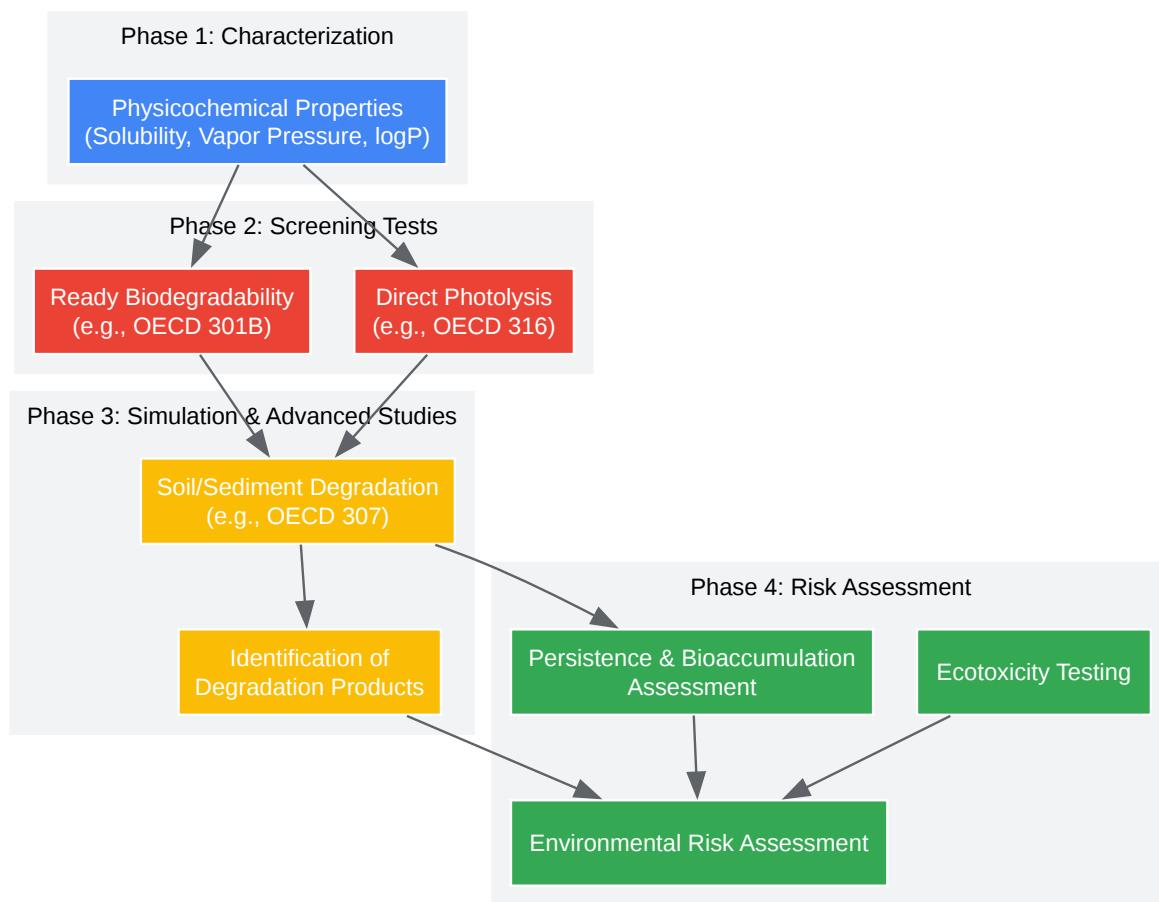
- Test Solution Preparation: A solution or stable dispersion of **Pigment Red 5** in purified, buffered water is prepared. Given its low solubility, achieving a true solution may be challenging, and a well-characterized dispersion may be necessary.
- Light Source: The test is conducted using a light source that simulates natural sunlight, typically a xenon arc lamp with appropriate filters to cut off wavelengths below 290 nm.
- Test Vessels: The test is performed in quartz cells that are transparent to the wavelengths of interest.
- Controls: Dark controls (vessels wrapped in aluminum foil) are run in parallel to account for any non-photolytic degradation (e.g., hydrolysis, biodegradation).
- Incubation: The test and control vessels are incubated at a constant temperature.

- Sampling and Analysis: Samples are taken at various time points and analyzed for the concentration of **Pigment Red 5**.
- Data Analysis: The rate of degradation is determined, and a photolysis half-life is calculated.

Analytical Methods

The accurate determination of **Pigment Red 5** concentrations in environmental samples and during degradation studies is crucial.

Analytical Technique	Description
High-Performance Liquid Chromatography (HPLC)	HPLC coupled with a UV-Vis or diode array detector is a common method for the separation and quantification of azo dyes. A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water.
Liquid Chromatography-Mass Spectrometry (LC-MS)	For more sensitive and selective analysis, especially for identifying degradation products, LC coupled with a mass spectrometer is the method of choice.
Gas Chromatography-Mass Spectrometry (GC-MS)	GC-MS can be used for the analysis of more volatile degradation products, often after a derivatization step.


Sample Preparation:

- Water Samples: Solid-phase extraction (SPE) can be used to concentrate the analyte from water samples.
- Soil and Sediment Samples: Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate organic solvent is typically used to extract the pigment from solid matrices.

Signaling Pathways and Logical Relationships

General Experimental Workflow for Environmental Fate Assessment

The following diagram illustrates a typical workflow for assessing the environmental fate of a sparingly soluble pigment like **Pigment Red 5**.

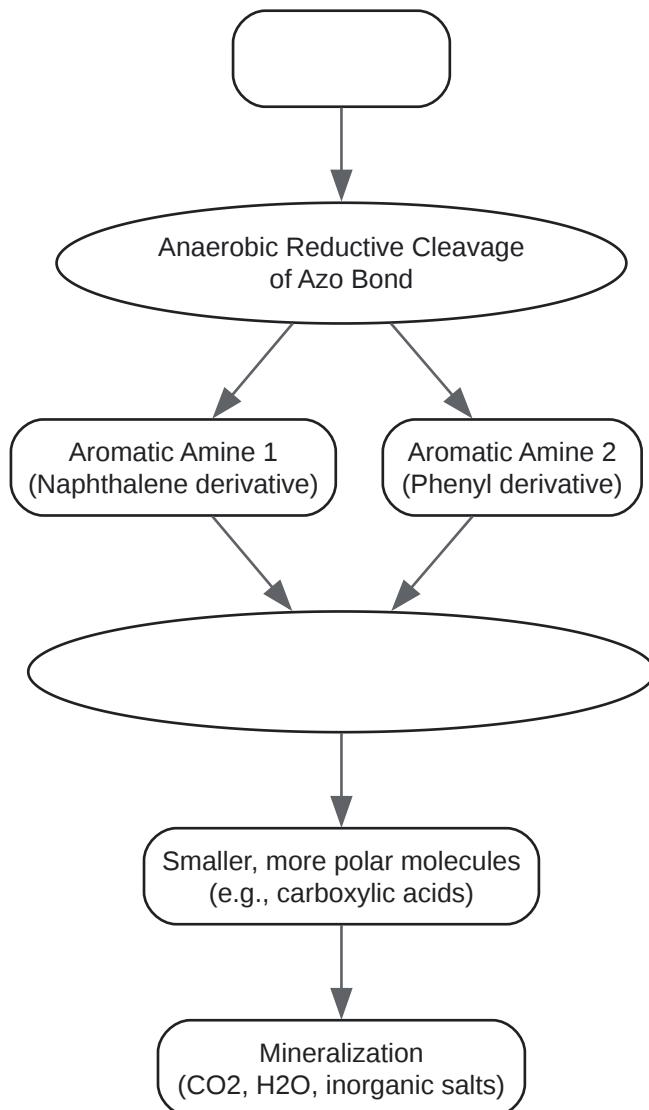

[Click to download full resolution via product page](#)

Figure 1. A generalized workflow for the environmental fate assessment of a pigment.

Hypothetical Degradation Pathway of Pigment Red 5

Based on the known chemistry of azo dyes, a hypothetical degradation pathway for **Pigment Red 5** under anaerobic conditions followed by aerobic conditions is proposed below. The initial

step is the reductive cleavage of the azo bond, leading to the formation of two aromatic amines. These amines may then undergo further degradation under aerobic conditions.

[Click to download full resolution via product page](#)

Figure 2. A hypothetical degradation pathway for **Pigment Red 5**.

Conclusion and Future Research

Pigment Red 5 is a widely used organic pigment for which there is a significant lack of publicly available experimental data on its environmental fate and persistence. Based on its physicochemical properties and regulatory screenings, it is expected to be persistent in the environment, primarily in soil and sediment. The provided experimental protocols offer a clear

path forward for generating the necessary data to perform a comprehensive environmental risk assessment. Future research should focus on conducting these standardized tests to determine the actual biodegradation and photodegradation rates of **Pigment Red 5** and to identify its degradation products. Such data are essential for developing a complete understanding of its environmental impact and for informing risk management decisions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chembk.com [chembk.com]
- 2. eurolab.net [eurolab.net]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 6. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpclinstruments.com]
- 7. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 8. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 9. shop.fera.co.uk [shop.fera.co.uk]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. oecd.org [oecd.org]
- To cite this document: BenchChem. [The Environmental Fate and Persistence of Pigment Red 5: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583872#environmental-fate-and-persistence-of-pigment-red-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com